molecular formula C32H48N2O23 B15130420 beta-D-Glucopyranoside, 4-nitrophenyl O-beta-D-galactopyranosyl-(1-->3)-O-2-(acetylamino)-2-deoxy-beta-D-glucopyranosyl-(1-->3)-O-beta-D-galactopyranosyl-(1-->4)-

beta-D-Glucopyranoside, 4-nitrophenyl O-beta-D-galactopyranosyl-(1-->3)-O-2-(acetylamino)-2-deoxy-beta-D-glucopyranosyl-(1-->3)-O-beta-D-galactopyranosyl-(1-->4)-

Cat. No.: B15130420
M. Wt: 828.7 g/mol
InChI Key: UUSZRTFVRDAQGP-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of such complex glycosides typically involves multiple steps, including the protection and deprotection of hydroxyl groups, glycosylation reactions, and purification processes. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of complex glycosides may involve enzymatic synthesis, where specific enzymes catalyze the formation of glycosidic bonds. This method can be more efficient and environmentally friendly compared to traditional chemical synthesis. Additionally, biotechnological approaches using genetically engineered microorganisms can be employed to produce these compounds on a larger scale.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: This compound can undergo oxidation reactions, where the hydroxyl groups are converted to carbonyl groups.

    Reduction: Reduction reactions can convert carbonyl groups back to hydroxyl groups.

    Substitution: Glycosidic bonds can be cleaved and substituted with other functional groups under specific conditions.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or chromium trioxide.

    Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.

    Substitution Reagents: Such as acids or bases to catalyze the cleavage and formation of glycosidic bonds.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield aldehydes or ketones, while reduction may regenerate the original hydroxyl groups.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a model to study glycosidic bond formation and cleavage, as well as the reactivity of complex carbohydrates.

Biology

In biology, it can be used to investigate the role of glycosides in cellular processes, such as cell signaling and metabolism.

Medicine

In medicine, glycosides are often explored for their therapeutic potential, including their use as antiviral, antibacterial, and anticancer agents.

Industry

In industry, these compounds can be used in the development of new materials, such as biodegradable polymers and surfactants.

Mechanism of Action

The mechanism by which this compound exerts its effects involves the interaction with specific molecular targets, such as enzymes or receptors. The glycosidic bonds can be hydrolyzed by glycosidases, releasing the sugar moieties and the aglycone. This process can modulate various biological pathways and cellular functions.

Comparison with Similar Compounds

Similar Compounds

    Beta-D-Glucopyranoside derivatives: These compounds share a similar glycosidic structure but differ in the functional groups attached to the sugar moieties.

    Nitrophenyl glycosides: These compounds have a nitrophenyl group attached to the glycoside, similar to the compound .

Uniqueness

The uniqueness of beta-D-Glucopyranoside, 4-nitrophenyl O-beta-D-galactopyranosyl-(1–>3)-O-2-(acetylamino)-2-deoxy-beta-D-glucopyranosyl-(1–>3)-O-beta-D-galactopyranosyl-(1–>4)- lies in its complex structure, which includes multiple sugar units and functional groups. This complexity can confer unique properties and reactivity, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C32H48N2O23

Molecular Weight

828.7 g/mol

IUPAC Name

N-[2-[2-[4,5-dihydroxy-2-(hydroxymethyl)-6-(4-nitrophenoxy)oxan-3-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-5-hydroxy-6-(hydroxymethyl)-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-3-yl]acetamide

InChI

InChI=1S/C32H48N2O23/c1-10(39)33-17-27(56-31-23(45)21(43)18(40)13(6-35)52-31)19(41)14(7-36)51-29(17)57-28-20(42)15(8-37)53-32(25(28)47)55-26-16(9-38)54-30(24(46)22(26)44)50-12-4-2-11(3-5-12)34(48)49/h2-5,13-32,35-38,40-47H,6-9H2,1H3,(H,33,39)

InChI Key

UUSZRTFVRDAQGP-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1C(C(C(OC1OC2C(C(OC(C2O)OC3C(OC(C(C3O)O)OC4=CC=C(C=C4)[N+](=O)[O-])CO)CO)O)CO)O)OC5C(C(C(C(O5)CO)O)O)O

Origin of Product

United States

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